N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide
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Overview
Description
N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide is a complex organic compound that features a variety of functional groups, including azo, imidazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-methylaniline followed by coupling with 3,4-dimethoxybenzaldehyde to form the azo compound.
Condensation Reaction: The azo compound is then subjected to a condensation reaction with 4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Used in the synthesis of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure, used in the production of pharmaceuticals and polymers.
4-Methoxyphenethylamine: A compound used as a precursor in organic synthesis and known for its biological activity.
Uniqueness
N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
CAS No. |
134248-60-5 |
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Molecular Formula |
C41H33N7O4 |
Molecular Weight |
687.7 g/mol |
IUPAC Name |
N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide |
InChI |
InChI=1S/C41H33N7O4/c1-26-11-7-9-15-33(26)44-45-38(29-19-22-36(51-2)37(24-29)52-3)46-47-40(49)28-17-20-31(21-18-28)48-39(27-12-5-4-6-13-27)43-35(41(48)50)23-30-25-42-34-16-10-8-14-32(30)34/h4-25,42H,1-3H3,(H,47,49)/b35-23+,45-44?,46-38+ |
InChI Key |
NRZAWERCCJMXOL-CTPDYSCHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=N/C(=N/NC(=O)C2=CC=C(C=C2)N3C(=N/C(=C/C4=CNC5=CC=CC=C54)/C3=O)C6=CC=CC=C6)/C7=CC(=C(C=C7)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1N=NC(=NNC(=O)C2=CC=C(C=C2)N3C(=NC(=CC4=CNC5=CC=CC=C54)C3=O)C6=CC=CC=C6)C7=CC(=C(C=C7)OC)OC |
Origin of Product |
United States |
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